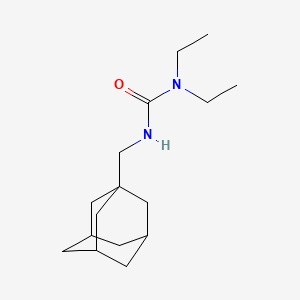

3-(1-Adamantylmethyl)-1,1-diethylurea

Description

Properties

IUPAC Name |

3-(1-adamantylmethyl)-1,1-diethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O/c1-3-18(4-2)15(19)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAQMPUBPJORSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NCC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-adamantylmethyl)-N,N-diethylurea typically involves the reaction of 1-adamantylmethylamine with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-(1-adamantylmethyl)-N,N-diethylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

N’-(1-adamantylmethyl)-N,N-diethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The adamantyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted derivatives with various functional groups attached to the adamantyl moiety.

Scientific Research Applications

N’-(1-adamantylmethyl)-N,N-diethylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antiviral and antibacterial agent due to the unique properties of the adamantyl group.

Medicine: Explored for its potential use in drug development, particularly in the design of antiviral drugs and enzyme inhibitors.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of N’-(1-adamantylmethyl)-N,N-diethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the binding affinity of the compound to its target, leading to increased potency and efficacy. The compound may inhibit enzyme activity or block receptor sites, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-Adamantylmethyl)-1,1-diethylurea with structurally and functionally related adamantane-urea derivatives:

Key Comparisons :

Structural Features: 3-(1-Adamantylmethyl)-1,1-diethylurea is distinct in combining a bulky adamantylmethyl group with a diethylurea scaffold. This contrasts with simpler adamantyl-ureas (e.g., N-(1-Adamantyl)urea) and more complex derivatives like Terguride, which incorporates an ergoline ring . The diethyl groups may enhance solubility compared to mono-substituted adamantyl ureas, as seen in Celiprolol, where diethylurea contributes to drug-like properties .

Synthetic Challenges :

- Adamantane-containing ureas often require specialized coupling agents (e.g., trifluorophosphates, DIPEA) and solvents (e.g., DCM). Yields vary widely: 1-(1-Adamantyl)-3-ethylthiourea is synthesized in 18.9% yield , while pyrazole-substituted derivatives achieve ~50–63% yields .

Biological Activity :

- Pyrazole-adamantyl ureas (e.g., 1-(1-Adamantyl)-3-(5-methylpyrazol-3-yl)urea ) exhibit potent anti-tuberculosis activity (MIC <1 µg/mL) .

- Terguride and Lisuride demonstrate dopaminergic activity, suggesting that adamantane-urea hybrids may target CNS receptors .

Physicochemical Properties :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 3-(1-Adamantylmethyl)-1,1-diethylurea, and what are common pitfalls in its purification?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of adamantylmethyl groups with diethylurea precursors. Key steps include:

- Adamantylmethyl activation : Use of halogenated intermediates (e.g., bromo-adamantane derivatives) for nucleophilic substitution .

- Urea bond formation : Employ carbodiimide-mediated coupling or isocyanate reactions under anhydrous conditions to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization in chloroform/hexane mixtures improves purity. Common pitfalls include residual solvents (e.g., DMF) and byproducts from incomplete coupling, detectable via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of 3-(1-Adamantylmethyl)-1,1-diethylurea using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Confirm adamantyl proton signals (δ 1.6–2.1 ppm, multiplet) and urea NH peaks (δ 5.5–6.5 ppm). Absence of spurious peaks indicates purity .

- X-ray crystallography : Compare unit cell parameters with structurally related adamantyl-urea derivatives (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, space group P1̄, a = 10.23 Å) to assess packing motifs and hydrogen-bonding networks .

Q. What analytical techniques are critical for quantifying impurities in 3-(1-Adamantylmethyl)-1,1-diethylurea batches?

- Methodological Answer :

- HPLC-MS : Detects hydrolyzed byproducts (e.g., 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea) and residual adamantyl precursors. Use a C18 column with UV detection at 254 nm .

- TGA/DSC : Identifies decomposition events (e.g., adamantane sublimation at ~200°C) and verifies thermal stability .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, solvent polarity) influence the regioselectivity of adamantylmethyl-urea bond formation?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms, favoring adamantylmethyl coupling over competing pathways .

- pH control : Neutral to slightly basic conditions (pH 7–8) minimize urea hydrolysis while promoting nucleophilic attack. Acidic conditions risk protonation of adamantyl leaving groups, reducing yields .

- Contradictions : Some studies report improved yields in THF compared to DMF, suggesting solvent-dependent steric effects .

Q. What computational approaches can predict the biological activity of 3-(1-Adamantylmethyl)-1,1-diethylurea derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to β-adrenergic receptors (homology models based on celiprolol complexes, PDB: 6H7J) .

- ADMET prediction : SwissADME evaluates logP (experimental: ~4.1) and bioavailability. Adamantyl groups enhance lipophilicity but may reduce solubility, requiring formulation optimization .

Q. How do structural modifications (e.g., halogenation of the urea backbone) impact polymorphism and crystallinity?

- Methodological Answer :

- Halogen substitution : Chlorine or bromine at the phenyl ring (e.g., 3-(1-adamantyl)-1-(4-bromophenyl)urea) induces denser packing via halogen bonding, increasing melting points (e.g., 199–201°C vs. 193–202°C for unsubstituted analogs) .

- Polymorphism screening : Use solvent-drop grinding and variable-temperature XRD to identify stable polymorphs. Adamantyl derivatives often favor triclinic or monoclinic systems .

Q. What mechanisms explain contradictory bioactivity data between 3-(1-Adamantylmethyl)-1,1-diethylurea and its metabolites in preclinical models?

- Methodological Answer :

- Metabolite profiling : LC-MS/MS identifies hydroxylated adamantyl metabolites (e.g., 3-(1-hydroxyadamantylmethyl)-1,1-diethylurea) with altered receptor affinity .

- In vitro vs. in vivo discrepancies : Hepatic microsomal assays (e.g., rat S9 fractions) reveal rapid first-pass metabolism, reducing systemic exposure. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can reconcile activity gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.